molecular formula C8H11F4NO2 B2612374 6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid CAS No. 2227205-88-9

6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid

Cat. No. B2612374
CAS RN: 2227205-88-9
M. Wt: 229.175
InChI Key: RCAFANHNHZOIQN-UHFFFAOYSA-N
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Description

6-Fluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate is a chemical compound with the CAS Number: 2227205-88-9. It has a molecular weight of 229.17 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10FN.C2HF3O2/c7-5-1-6(2-5)3-8-4-6;3-2(4,5)1(6)7/h5,8H,1-4H2;(H,6,7) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Drug Discovery Programs

Azaspiro[3.3]heptanes, such as 6-Fluoro-2-azaspiro[3.3]heptane, are valuable synthetic targets for drug discovery programs . The unique structure of these compounds makes them ideal candidates for the development of new drugs .

DNA-Encoded Library Technology (DELT)

The compound has been used in the field of synthetic photochemistry to prepare F (sp 3 )-rich, structurally complex molecules for DNA-encoded library technology (DELT) applications via photocatalysis . This allows for the creation of a diverse library of azaspiro compounds .

Visible Light-Mediated Energy Transfer Catalysis

6-Fluoro-2-azaspiro[3.3]heptane has been used in visible light-mediated energy transfer catalysis . This process allows for the incorporation of unique and densely functionalized 2-oxa-1-azabicyclo [3.2.0]heptanes via [2+2] cycloaddition energy transfer sensitization .

Antibiotic Drug Candidate

6-Fluoro-2-azaspiro[3.3]heptane is a key intermediate in the synthesis of the potent antibiotic drug candidate TBI-223 . This highlights its importance in the development of new antibiotics .

Chemical Synthesis

Due to its unique structure, 6-Fluoro-2-azaspiro[3.3]heptane is used in various chemical synthesis processes . It serves as a building block in the synthesis of more complex molecules .

Research and Development

6-Fluoro-2-azaspiro[3.3]heptane is widely used in research and development laboratories . Its unique properties make it a valuable compound for testing and experimentation .

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

6-fluoro-2-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN.C2HF3O2/c7-5-1-6(2-5)3-8-4-6;3-2(4,5)1(6)7/h5,8H,1-4H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZKYAXYZDTMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid

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